molecular formula C14H13N3S2 B2983426 3-(Methylsulfanyl)-5-[2-(4-toluidino)vinyl]-4-isothiazolecarbonitrile CAS No. 1164474-08-1

3-(Methylsulfanyl)-5-[2-(4-toluidino)vinyl]-4-isothiazolecarbonitrile

Cat. No.: B2983426
CAS No.: 1164474-08-1
M. Wt: 287.4
InChI Key: GIMRNMHYLRTZFZ-BQYQJAHWSA-N
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Description

3-(Methylsulfanyl)-5-[2-(4-toluidino)vinyl]-4-isothiazolecarbonitrile is a unique compound with intriguing chemical properties and potential applications in various scientific fields. This compound falls under the category of isothiazole derivatives, known for their diverse biological activities and complex structural configurations.

Synthetic Routes and Reaction Conditions:

  • The synthesis of this compound typically begins with the construction of the isothiazole ring. Key steps may involve cyclization reactions, where the precursors are treated with sulfur sources and appropriate catalysts to form the desired isothiazole core.

  • For the vinyl linkage, a reaction known as the Heck reaction could be employed, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst. This step ensures the formation of the vinyl connection to the 4-toluidino group.

Industrial Production Methods:

  • Industrial production would scale up these reactions, optimizing conditions such as temperature, pressure, and concentration to maximize yield and purity. Continuous flow reactors might be used to maintain consistent reaction conditions and enhance efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

  • Reduction: Reduction reactions may target the nitrile group, converting it to primary amines under suitable conditions.

  • Substitution: Electrophilic or nucleophilic substitution reactions can occur at the isothiazole ring or the toluene moiety, introducing various functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

  • Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

  • Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitutions or Lewis acids for electrophilic substitutions.

Major Products:

  • Oxidation can yield sulfoxides or sulfones.

  • Reduction of the nitrile group forms primary amines.

  • Substitution can result in derivatives with varied functional groups enhancing the compound's properties.

Chemistry:

  • Used as a building block for synthesizing more complex molecules.

  • Studied for its reactivity and mechanism in various chemical reactions.

Biology and Medicine:

  • Potential antimicrobial and anticancer activities due to the isothiazole core.

  • Explored for use in designing drugs that target specific enzymes or receptors.

Industry:

  • Can be used in the development of advanced materials, such as polymers with enhanced electrical or thermal properties.

Mechanism:

  • The biological activity of this compound is often linked to its ability to interact with molecular targets such as enzymes or receptors. For instance, the compound could inhibit enzymes by binding to their active sites, preventing their normal function.

Molecular Targets and Pathways:

  • In cancer research, the compound might target pathways involved in cell proliferation or apoptosis, modulating these processes to inhibit tumor growth.

  • In antimicrobial research, it could disrupt bacterial cell walls or interfere with essential metabolic pathways, leading to the death of bacterial cells.

Comparison with Similar Compounds

  • 5-(4-toluidino)vinyl-isothiazoles: These share the core isothiazole structure but lack the methylsulfanyl group, affecting their solubility and reactivity.

  • 4-Isothiazolecarbonitrile derivatives: These compounds have different substitutions on the isothiazole ring, leading to varied biological activities.

Uniqueness:

  • The presence of the methylsulfanyl group in 3-(Methylsulfanyl)-5-[2-(4-toluidino)vinyl]-4-isothiazolecarbonitrile introduces unique electronic and steric properties, making it particularly interesting for research into selective biological activities and reactivity patterns.

Properties

IUPAC Name

5-[(E)-2-(4-methylanilino)ethenyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3S2/c1-10-3-5-11(6-4-10)16-8-7-13-12(9-15)14(18-2)17-19-13/h3-8,16H,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMRNMHYLRTZFZ-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC=CC2=C(C(=NS2)SC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/C=C/C2=C(C(=NS2)SC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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